molecular formula C12H14BrN5O B13403716 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide

1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide

Cat. No.: B13403716
M. Wt: 324.18 g/mol
InChI Key: SVKCBASBHGJCAU-UHFFFAOYSA-N
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Description

1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is a pyridinium salt that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a carbamoyl group, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide typically involves the reaction of 4-amino-2-methylpyrimidine with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a bromide source to ensure the formation of the bromide salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient, cost-effective, and environmentally friendly, with stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-(2-hydroxyethyl)-2-methylpyridinium Bromide: A similar pyridinium salt with a hydroxyethyl group instead of a carbamoyl group.

    1-((4-Amino-2-methylpyrimidin-5-yl)methyl)pyridinium: A related compound lacking the carbamoyl group.

Uniqueness

1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is unique due to its specific substitution pattern and the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14BrN5O

Molecular Weight

324.18 g/mol

IUPAC Name

1-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridin-1-ium-3-carboxamide;bromide

InChI

InChI=1S/C12H13N5O.BrH/c1-8-15-5-10(11(13)16-8)7-17-4-2-3-9(6-17)12(14)18;/h2-6H,7H2,1H3,(H3-,13,14,15,16,18);1H

InChI Key

SVKCBASBHGJCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C[N+]2=CC=CC(=C2)C(=O)N.[Br-]

Origin of Product

United States

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